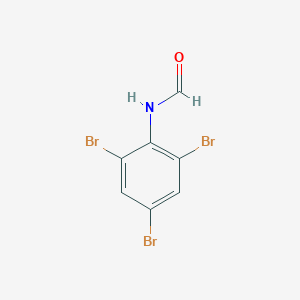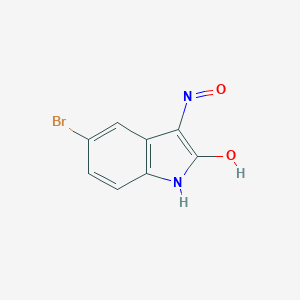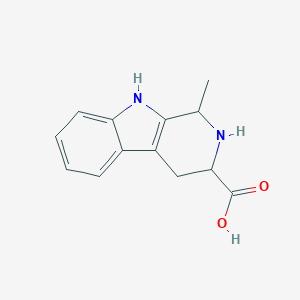
5,8-二氯-4-羟基喹啉
描述
5,8-Dichloro-4-hydroxyquinoline is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of biological activities, including antimicrobial, anticancer, and antifungal effects
科学研究应用
5,8-Dichloro-4-hydroxyquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
- Role : These compounds act as ionophores, facilitating cellular accumulation of Cu and Zn ions without causing metal depletion. Specifically, PBT2 has been studied for its potential in cancer therapy .
- Resulting Changes : PBT2 induces significant intracellular copper levels and exhibits notable cytotoxicity. However, it serves as a weaker Cu(II) ion carrier compared to other 8HQs. Notably, PBT2’s copper distribution differs from that of CQ or B2Q (a bromine-labeled CQ congener), suggesting a unique mechanism of action .
Target of Action
Mode of Action
准备方法
The synthesis of 5,8-Dichloro-4-hydroxyquinoline can be achieved through several methods. One common approach involves the reaction of 8-hydroxyquinoline with chlorinating agents. For instance, the reaction of 8-hydroxyquinoline with phosphorus trichloride in the presence of a suitable solvent can yield 5,8-Dichloro-4-hydroxyquinoline . Another method involves the use of stannous dichloride as a reducing agent to facilitate the chlorination process . Industrial production methods often employ these synthetic routes with optimized reaction conditions to ensure high yield and purity.
化学反应分析
5,8-Dichloro-4-hydroxyquinoline undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form quinoline N-oxides or reduction to yield dihydroquinolines.
Coupling Reactions: The compound can be involved in Suzuki cross-coupling reactions to introduce new substituents at specific positions.
Common reagents used in these reactions include phosphorus trichloride, stannous dichloride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
相似化合物的比较
5,8-Dichloro-4-hydroxyquinoline is similar to other quinoline derivatives such as 8-hydroxyquinoline and 5-chloro-8-hydroxyquinoline. its unique substitution pattern (chlorine atoms at positions 5 and 8) imparts distinct chemical and biological properties . For example, 5,8-Dichloro-4-hydroxyquinoline has been shown to have higher antimicrobial activity compared to its analogs .
Similar compounds include:
8-Hydroxyquinoline: Known for its metal-chelating properties and use in medicinal chemistry.
5-Chloro-8-hydroxyquinoline: Exhibits similar biological activities but with different potency and selectivity.
5,7-Dibromo-8-hydroxyquinoline: Another derivative with distinct biological activities.
属性
IUPAC Name |
5,8-dichloro-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2NO/c10-5-1-2-6(11)9-8(5)7(13)3-4-12-9/h1-4H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSBCPHAGCKLYDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1Cl)C(=O)C=CN2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80355863 | |
| Record name | 5,8-Dichloro-4-hydroxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80355863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53790-82-2 | |
| Record name | 5,8-Dichloro-4-hydroxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80355863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


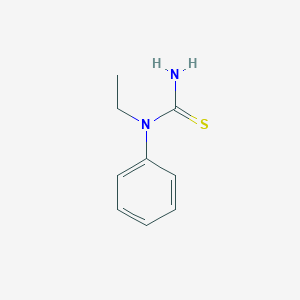
![5-Hydroxy-5,6-diphenyl-2,7-dioxabicyclo[4.1.0]heptan-3-one](/img/structure/B189202.png)

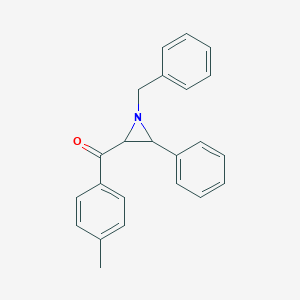
![7-Chloro-1-(2-methyl-4-nitrobenzoyl)-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B189208.png)
![4,6-diphenyl-2-[(E)-2-phenylethenyl]pyrimidine](/img/structure/B189209.png)




